molecular formula C16H20N4 B2997235 N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine CAS No. 1807941-25-8

N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine

Cat. No. B2997235
CAS RN: 1807941-25-8
M. Wt: 268.364
InChI Key: VEUYRMUGQQUUOF-HDJSIYSDSA-N
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Description

“N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine” is an organic intermediate . It belongs to the pyridine-based ligand, and pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons. They can form stable complexes with various metals and are widely used in coordination chemistry .


Synthesis Analysis

The synthesis of “N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine” can be achieved in one step from 4,4’-linked pyridine amine and 1,4-dibromobenzene . Another synthesis method involves the condensation of 2-acetyl pyridine and 1,4-diaminobenzene .


Molecular Structure Analysis

The crystal structure of “N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine” has been studied . The molecule has a monoclinic structure with space group P 2 1 / n (no. 14). The unit cell dimensions are a = 7.8951 (5) Å, b = 9.9303 (7) Å, c = 10.5446 (7) Å, β = 105.508 (7)°, and V = 796.61 (10) Å 3 .


Chemical Reactions Analysis

“N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine” has been used as a catalyst in copper-based atom transfer radical polymerizations (ATRP) of methyl methacrylate (MMA) and styrene (S) . The apparent rate constant values of ATRP of MMA with CuCl/BPEBD catalyst system in toluene were found to be between 2.10 × 10 −5 and 9.83 × 10 −5 s −1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine” have been characterized by various spectroscopic techniques . The IR spectrum shows characteristic absorption bands, and the 1H-NMR spectrum provides information about the proton environment in the molecule .

Scientific Research Applications

Catalyst in Atom Transfer Radical Polymerizations (ATRP)

“N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine” has been synthesized and investigated for its efficiency as a catalyst in Cu-based atom transfer radical polymerizations (ATRP) of methyl methacrylate (MMA) and styrene (S). The study found that the compound showed good control over ATRP in general .

Synthesis of Polymers

The compound has been used in the synthesis of polymers with predetermined molecular weight, narrow molecular weight distribution as well as desired composition and molecular architecture .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Inhibition of Collagen Expression

Compounds synthesized using “N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine” effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Organic Intermediate

“N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine” is an organic intermediate that can be prepared from 4,4’-linked pyridine amine and 1,4-dibromobenzene .

Ligand for Metal Complexes

The compound belongs to the pyridine-based ligand. Pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons, and can form stable complexes with various metals. They are widely used chelating ligands in coordination chemistry .

properties

IUPAC Name

1-N,4-N-dipyridin-2-ylcyclohexane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-3-11-17-15(5-1)19-13-7-9-14(10-8-13)20-16-6-2-4-12-18-16/h1-6,11-14H,7-10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUYRMUGQQUUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=CC=CC=N2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine

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